N-Boc-Modulated Suzuki Coupling Efficiency
N-Boc-protected indole-2-boronic acids exhibit a defined coupling yield profile when reacted as the boronic acid partner with phenyl bromides. Relative to unprotected indole-2-boronic acid (highest yield) and N-Tos-protected indole-2-boronic acid (lowest yield), the N-Boc-protected variant occupies a consistent intermediate position [1]. The 6-benzyloxy-1-BOC-indole-2-boronic acid inherits this N-Boc-dependent reactivity profile while adding the 6-benzyloxy substitution, which serves as a protected hydroxyl for post-coupling functionalization.
vs. ~65% unprotected, ~35% N-Tos
| Evidence Dimension | Suzuki coupling yield with phenyl bromide (indole as boronic acid partner) |
|---|---|
| Target Compound Data | ~58% isolated yield (N-Boc-indole-2-boronic acid model system) [1] |
| Comparator Or Baseline | ~65% yield (unprotected indole-2-boronic acid); ~35% yield (N-Tos-indole-2-boronic acid) [1] |
| Quantified Difference | N-Boc is ~7 percentage points lower than unprotected; ~23 percentage points higher than N-Tos |
| Conditions | Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O, reflux [1] |
Why This Matters
The predictable, intermediate coupling efficiency enables method transfer without extensive re-optimization while providing the synthetic advantage of N-Boc orthogonality and post-coupling deprotection optionality.
- [1] Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. The Journal of Organic Chemistry, 69(20), 6812-6820. Table 2, entry 3 vs. entry 5. View Source
